Dde-Dap(Fmoc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

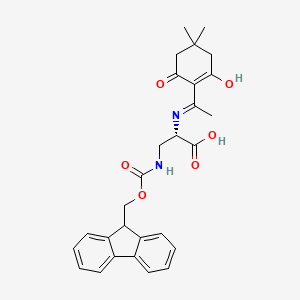

Dde-Dap(Fmoc)-OH: is a compound used primarily in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Dde-Dap(Fmoc)-OH typically begins with diaminopropionic acid.

Protection of Amino Groups: The amino groups of diaminopropionic acid are protected using Dde and Fmoc protecting groups. This involves:

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions:

Coupling Reactions:

Common Reagents and Conditions:

Deprotection: Hydrazine, hydroxylamine, piperidine.

Coupling: HATU, EDC, bases like triethylamine or sodium carbonate.

Major Products:

- The major products formed from these reactions are peptides with specific sequences, where Dde-Dap(Fmoc)-OH serves as a building block.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

Dde-Dap(Fmoc)-OH is synthesized through SPPS, where the Fmoc group protects the α-amino group and the Dde group protects the side-chain amino group. The synthesis involves coupling reactions using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds. The compound's mechanism of action primarily involves self-assembly processes that influence various biochemical pathways depending on the peptide sequences formed from it.

Scientific Research Applications

This compound has diverse applications across multiple scientific fields:

Chemistry

- Peptide Synthesis : It is extensively used in SPPS for synthesizing complex peptides and proteins, enabling researchers to create tailored sequences for specific studies.

- Bioconjugation : The compound facilitates bioconjugation techniques that are essential for developing peptide-based probes.

Biology

- Protein-Protein Interactions : It aids in studying protein interactions by allowing the creation of peptides that can mimic or disrupt natural interactions.

- Cell Signaling Studies : Peptides synthesized with this compound can be used to investigate cellular signaling pathways and their implications in various biological processes.

Medicine

- Peptide Therapeutics : The compound plays a crucial role in designing peptide drugs that target specific diseases, including cancer and infections.

- Diagnostic Tools : It is utilized in developing diagnostic assays that rely on peptide interactions.

Industry

- Peptide-Based Materials : this compound is employed in creating hydrogels and other materials with biomedical applications, such as drug delivery systems.

Antimicrobial Properties

Recent studies have shown that peptides synthesized using this compound exhibit significant antimicrobial activity. For example, certain peptides demonstrated efficacy against various bacterial strains by disrupting microbial membranes, which is crucial for developing new antibiotics.

Anticancer Activity

Research indicates that peptides incorporating this compound can induce apoptosis in cancer cells. One study highlighted a specific peptide sequence that inhibited the proliferation of human glioblastoma cells by activating mitochondrial-mediated apoptosis pathways, showcasing its potential in cancer therapy.

Wirkmechanismus

Mechanism:

Peptide Synthesis: Dde-Dap(Fmoc)-OH acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted side reactions during the synthesis process.

Deprotection: The protecting groups are selectively removed under specific conditions to reveal the free amino groups, which then participate in peptide bond formation.

Molecular Targets and Pathways:

Peptide Bond Formation: The primary molecular target is the formation of peptide bonds between amino acids, facilitated by coupling reagents and deprotection steps.

Vergleich Mit ähnlichen Verbindungen

Boc-Dap(Fmoc)-OH: Uses Boc (tert-butyloxycarbonyl) as a protecting group instead of Dde.

Cbz-Dap(Fmoc)-OH: Uses Cbz (carbobenzyloxy) as a protecting group instead of Dde.

Uniqueness:

Dde-Dap(Fmoc)-OH: is unique due to the Dde protecting group, which offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis where selective deprotection is crucial.

Biologische Aktivität

Dde-Dap(Fmoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-2,3-diaminopropionic acid, is an amino acid derivative extensively utilized in peptide synthesis. This compound exhibits significant biological activities, particularly in the context of gene delivery and peptide-mediated cellular functions.

- Molecular Formula : C28H30N2O6

- Molecular Weight : 490.56 g/mol

- CAS Number : 247127-51-1

- Purity : Minimum 99% .

This compound plays a crucial role in the formation of peptides that can effectively deliver nucleic acids into cells. The compound's structure allows it to form non-covalent complexes with nucleic acids, protecting them from degradation by nucleases and facilitating their uptake through endocytosis. Upon entering the endosome, the pH-sensitive nature of Dap-rich peptides enables them to disrupt endosomal membranes, promoting the release of the cargo into the cytoplasm .

Gene Delivery Efficacy

Research indicates that peptides incorporating this compound are particularly effective in mediating gene silencing. For instance, studies demonstrated that Dap-rich peptides exhibited low cytotoxicity while achieving significant plasmid DNA and siRNA transfer in various cell lines, including:

- MCF-7 (human breast cancer cells)

- A549 (adenocarcinomic human alveolar basal epithelial cells)

- Human umbilical vein endothelial cells (HUVECs)

- Differentiated THP-1 macrophage-like cells .

Case Studies

- Peptide Design for Enhanced Delivery :

- Toxicity Assessment :

Comparative Analysis of Peptide Constructs

| Peptide Construct | Composition | Gene Delivery Efficiency | Cytotoxicity Level |

|---|---|---|---|

| LADap4-L1 | 4 Dap residues | Moderate | Low |

| LADap(Me)4-L1 | 4 N-methylated Dap | High | Very Low |

| Custom Dap Peptide | Varies | Very High | Low |

Eigenschaften

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.